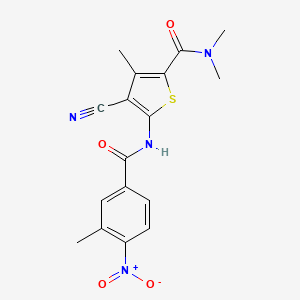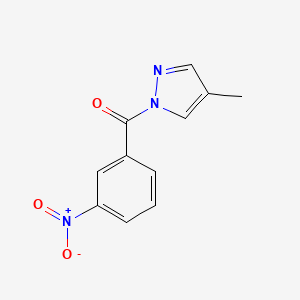
(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone
Descripción general
Descripción
(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is a compound that features a pyrazole ring substituted with a methyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 4-methyl-1H-pyrazole with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 4-methyl-1H-pyrazol-1-yl)(3-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active molecules, and the nitrophenyl group can interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing pyrazole rings have shown activities such as anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The nitrophenyl group can enhance binding affinity through π-π interactions or hydrogen bonding. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(4-methyl-1H-pyrazol-1-yl)(3-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-methyl-1H-pyrazol-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
(4-methyl-1H-pyrazol-1-yl)(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(4-methyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone is unique due to the presence of both a pyrazole ring and a nitrophenyl group. This combination allows for diverse chemical reactivity and potential biological activity. The nitro group can be easily modified, providing a versatile platform for the synthesis of various derivatives with different properties.
Propiedades
IUPAC Name |
(4-methylpyrazol-1-yl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8-6-12-13(7-8)11(15)9-3-2-4-10(5-9)14(16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMHVBFQFZACPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3489290.png)
![ethyl 4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3489306.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3489309.png)
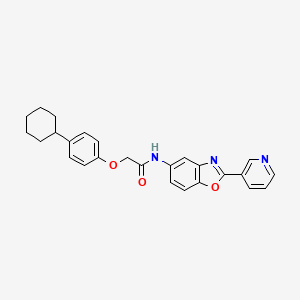
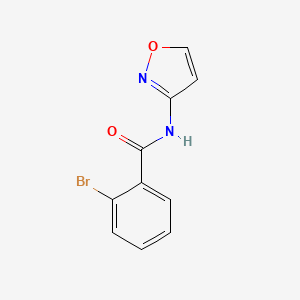
![8-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3489332.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3489348.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3489351.png)
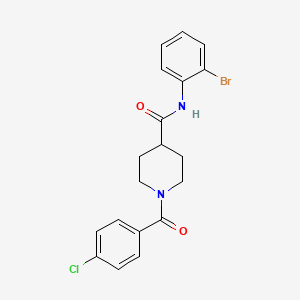
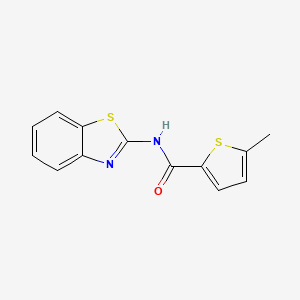
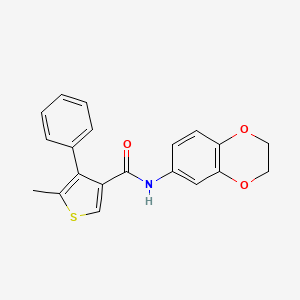
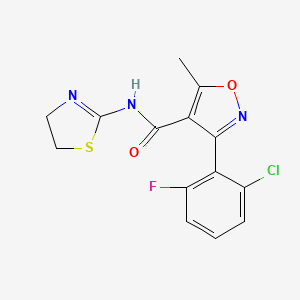
![(4-METHYL-5-PHENYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3489378.png)
